3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide
Description
The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide is a thiophene-based derivative featuring a sulfamoyl group and a carboxamide substituent. Its structure includes:
- A thiophene ring as the core scaffold.
- A methylsulfamoyl group substituted at the 3-position, with a 4-chlorophenyl moiety.
- A 3,4-dimethoxyphenyl group attached via the carboxamide at the 2-position.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c1-23(15-7-4-13(21)5-8-15)30(25,26)18-10-11-29-19(18)20(24)22-14-6-9-16(27-2)17(12-14)28-3/h4-12H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOTIUNHYPVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by various studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of sulfonamide derivatives characterized by the presence of a thiophene ring, which is known for its significant biological activities. The structure can be summarized as follows:
- Chemical Formula : C₁₅H₁₄ClN₃O₃S
- Molecular Weight : 357.81 g/mol
The biological activity of thiophene derivatives, including the compound , often involves interactions with various cellular targets:
- Tubulin Binding : Similar to known anticancer agents like Combretastatin A-4 (CA-4), thiophene derivatives can bind to tubulin, disrupting microtubule dynamics which is critical for cell division .
- Apoptosis Induction : Studies indicate that certain thiophene derivatives can induce apoptosis in cancer cells through activation of caspases and disruption of mitochondrial function .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives:
- Cell Lines Tested : Hep3B (hepatocellular carcinoma), K562 (chronic myelogenous leukemia).
- IC50 Values :
- Compound 8 (a related thiophene derivative) showed potent activity with an IC50 of 2.5 μM against K562 cells, indicating strong antiproliferative effects .
- Other synthesized thiophene derivatives demonstrated varying degrees of activity, with some achieving IC50 values below 11.6 μg/mL against Hep3B cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide | Hep3B | TBD | Tubulin binding |
| Compound 8 | K562 | 2.5 | Apoptosis via caspase activation |
Case Studies
Several case studies have documented the biological effects of thiophene derivatives:
-
Study on Hepatocellular Carcinoma :
- Researchers synthesized a series of thiophene carboxamide derivatives and evaluated their antiproliferative activities against Hep3B cells.
- Results indicated that modifications in the substituents on the thiophene ring significantly influenced their biological activity, with some compounds exhibiting enhanced potency compared to CA-4 .
- Mechanistic Insights :
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
Key Observations :
- The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with chlorophenyl or methylphenyl carboxamide substituents. Methoxy groups may enhance solubility and hydrogen-bonding capacity compared to halogenated or alkyl groups .
- Dimethomorph , a known fungicide, shares the 3,4-dimethoxyphenyl group but employs a morpholine acryloyl core instead of a thiophene. This highlights how core scaffold modifications influence target specificity.
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide to maximize yield?
- Methodological Answer :
- Reaction Optimization : Use anhydrous CH₂Cl₂ as a solvent for sulfamoylation and carboxamide coupling, as demonstrated in analogous thiophene derivatives . Maintain strict temperature control (e.g., 0–5°C for acid chloride formation) to minimize side reactions.
- Purification : Employ reverse-phase HPLC for intermediates and recrystallization (e.g., methanol) for final product purification to achieve >95% purity .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.2–7.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) and HRMS for molecular ion verification .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the thiophene and aryl regions. For example, the sulfamoyl group’s methyl protons appear as a singlet near δ 3.2 ppm .
- IR Spectroscopy : Identify key functional groups: ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O of carboxamide), and ~1350 cm⁻¹ (S=O of sulfonamide) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular formula (e.g., [M+H]⁺ at m/z 507.0521 for C₂₁H₂₀ClN₂O₅S₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar thiophene-carboxamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups) and assess activity trends. For example, replacing the 4-chlorophenyl group with a 3,4-dimethoxyphenyl moiety may alter antibacterial potency due to electron-donating effects .
- Mechanistic Studies : Use competitive binding assays (e.g., fluorescence quenching) to compare target affinity. Inconsistent results may arise from off-target interactions, necessitating proteomic profiling .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay variability from true SAR trends .
Q. What experimental strategies are recommended to address discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NMR assignments by determining the crystal structure, as done for analogous thiophene-carboxamide derivatives (e.g., C=O bond length ~1.21 Å) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., at the carboxamide carbonyl) to confirm carbon connectivity via ¹³C-¹H coupling in NMR .
- Comparative Analysis : Cross-reference with published spectra of structurally related compounds (e.g., ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate) to identify common spectral artifacts .
Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS/MS .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life. For example, acidic conditions (pH 1) may hydrolyze the sulfamoyl group, reducing t₁/₂ by 50% .
- Solid-State Stability : Store samples under controlled humidity (e.g., 25°C/60% RH) and analyze polymorphic transitions via PXRD .
Data Analysis and Interpretation
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Prioritize poses with hydrogen bonds to the sulfamoyl group and π-π stacking with the thiophene ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG). Compare with experimental IC₅₀ values to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
